5(6)-Carboxyfluorescein

説明

特性

IUPAC Name |

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h2*1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVHBBXCESDRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72088-94-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5(6)-Carboxyfluorescein: Chemical Structure and Synthesis

This guide provides a comprehensive overview of this compound (5(6)-FAM), a widely used fluorescent dye. It details its chemical structure, synthesis, physicochemical properties, and a standard protocol for its application in bioconjugation.

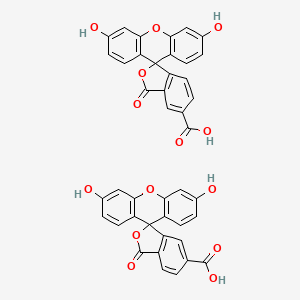

Chemical Structure

This compound is a fluorescent dye commercially available as a mixture of two structural isomers: 5-Carboxyfluorescein and 6-Carboxyfluorescein.[1][2] These isomers differ in the substitution position of the carboxyl group on the bottom phenyl ring of the fluorescein core. The core structure consists of a xanthene moiety, which is responsible for its fluorescence, and a phenyl ring with a carboxyl group.[3] This carboxyl group serves as a reactive handle for covalently attaching the dye to other molecules.[4] The two isomers are formed in approximately a 1:1 ratio during synthesis.[5]

Below is a diagram illustrating the chemical structures of the 5- and 6-isomers.

References

The Inner Workings of a Fluorescent Beacon: A Technical Guide to 5(6)-Carboxyfluorescein's Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein (5(6)-FAM), a derivative of fluorescein, is a widely utilized fluorescent probe in biological and pharmaceutical research. Its utility stems from its bright green fluorescence and, most notably, the sensitivity of its fluorescence intensity to the ambient pH.[1] This property makes it an invaluable tool for monitoring pH changes within cellular compartments, formulating pH-responsive drug delivery systems, and as a tracer dye in various biological assays.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of this compound, offering a detailed understanding for its effective application.

The fluorescence of 5(6)-FAM is intrinsically linked to its molecular structure and the equilibrium between its different ionic forms in solution.[4][5] The molecule consists of a xanthene fluorophore and a benzene ring bearing a carboxyl group.[6][7] The commercially available this compound is a mixture of two isomers, with the carboxyl group positioned at either the 5 or 6 position of the benzene ring.[8][9] This isomeric mixture generally exhibits consistent photophysical properties.[10]

The Pivotal Role of pH in Fluorescence

The fluorescence of this compound is profoundly influenced by pH due to the protonation and deprotonation of its functional groups, primarily the phenolic hydroxyl group on the xanthene ring.[4][10] This pH-dependent equilibrium dictates the predominant ionic species in solution, each possessing distinct absorption and fluorescence characteristics.

At very low pH, the molecule exists predominantly in a cationic form. As the pH increases, it transitions through a neutral form to a monoanionic form, and finally to a dianionic form at alkaline pH.[4][11] The most significant transition for its use as a pH indicator occurs in the physiological pH range, governed by the pKa of the phenolic proton, which is approximately 6.5.[10][12]

The dianionic form is the most fluorescent species, exhibiting strong absorption around 490-492 nm and intense emission around 514-517 nm.[1][8] In contrast, the monoanionic, neutral, and cationic forms are significantly less fluorescent.[4] This dramatic increase in fluorescence intensity with increasing pH from acidic to alkaline conditions is the cornerstone of its application as a pH sensor.[13][14]

Quantitative Photophysical Properties

The photophysical properties of this compound are summarized in the tables below. These values are crucial for designing and interpreting experiments utilizing this fluorophore.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 492 nm | 0.1 M Tris, pH 8.0 |

| 465 nm, 490 nm | Physiological pH range (6-7.4) | |

| Emission Maximum (λem) | 517 nm | 0.1 M Tris, pH 8.0 |

| 514 nm | - | |

| 515 nm | Physiological pH range (6-7.4) | |

| pKa | ~6.5 | - |

| Quantum Yield (Φf) | Varies with pH (highest at alkaline pH) | See pH-dependent data below |

pH-Dependent Absorption and Emission:

| pH | Predominant Species | Absorption Maxima (nm) | Relative Fluorescence Intensity |

| < 3 | Cationic | ~434 | Very Low |

| 4-5 | Neutral/Monoanion | ~450, ~475 | Low |

| 6.0 | Monoanion/Dianion | 465, 490 | Moderate |

| 7.4 | Dianion | 490 | High |

| > 8.0 | Dianion | 492 | Very High |

Note: The exact spectral maxima and relative intensities can vary slightly depending on the solvent, buffer composition, and ionic strength.[15]

Visualizing the Mechanism and Experimental Workflow

To better understand the processes governing this compound's fluorescence and its experimental application, the following diagrams are provided.

Caption: pH-dependent ionic forms of this compound and their fluorescence.

Caption: A typical experimental workflow for characterizing pH-dependent fluorescence.

Detailed Experimental Protocols

Preparation of this compound Solutions for Fluorescence Measurements

Objective: To prepare a series of this compound solutions at different pH values for spectroscopic analysis.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

A series of buffers covering the desired pH range (e.g., citrate, phosphate, and borate buffers)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution protected from light at -20°C.

-

Prepare pH Buffers: Prepare a series of buffers (e.g., 0.1 M) with precise pH values spanning the range of interest (e.g., pH 3 to 10). Verify the pH of each buffer using a calibrated pH meter.

-

Prepare Working Solutions: For each pH value, dilute the this compound stock solution into the corresponding pH buffer to a final concentration suitable for fluorescence measurements (typically in the micromolar or nanomolar range). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

-

Equilibration: Allow the working solutions to equilibrate at room temperature for a short period before measurement.

Measurement of pH-Dependent Fluorescence Spectra

Objective: To measure the fluorescence emission spectra of this compound at different pH values.

Instrumentation:

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength to the absorption maximum of the dianionic form (approximately 490-492 nm). Set the emission scan range (e.g., 500-650 nm). Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

-

Blank Measurement: Record the emission spectrum of a blank sample containing only the respective pH buffer. This will be used for background subtraction.

-

Sample Measurement: For each pH sample, record the fluorescence emission spectrum.

-

Data Analysis: Subtract the corresponding blank spectrum from each sample spectrum. Plot the fluorescence intensity at the emission maximum (around 515 nm) as a function of pH to generate a pH titration curve.

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.[16][17][18]

Materials:

-

This compound solution (in a specific pH buffer)

-

Quantum yield standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95)[19]

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of five to six dilutions for both the this compound sample and the standard in the same solvent (or solvents with the same refractive index). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[18][20]

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Measure the integrated fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X^2 / n_ST^2)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Slope_X and Slope_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[18]

-

-

Conclusion

The fluorescence of this compound is a dynamic process intricately controlled by pH. The equilibrium between its various ionic forms, particularly the highly fluorescent dianion and the less fluorescent protonated species, is the fundamental principle behind its utility as a pH indicator. A thorough understanding of its photophysical properties and the experimental protocols for its characterization is paramount for its successful application in research and development. This guide provides the foundational knowledge and practical methodologies to harness the full potential of this versatile fluorescent probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 72088-94-9 [chemicalbook.com]

- 7. 3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-ar-carboxylic acid | C42H24O14 | CID 44119975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 17. agilent.com [agilent.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 20. iss.com [iss.com]

5(6)-Carboxyfluorescein: A Technical Guide to Quantum Yield and Extinction Coefficient

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core photophysical properties of 5(6)-Carboxyfluorescein (5(6)-FAM). This document details its quantum yield and extinction coefficient, outlines experimental protocols for their determination, and presents a typical experimental workflow.

Core Photophysical Properties of this compound

This compound is a widely utilized fluorescent probe valued for its bright green emission and reactivity, allowing for its conjugation to various biomolecules. As a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein, its photophysical properties, particularly its quantum yield and extinction coefficient, are crucial for quantitative applications in biological research.[1][2] These properties are highly sensitive to the local environment, most notably pH.[3][4][5]

Data Summary

The following tables summarize the key quantitative data for the quantum yield and extinction coefficient of this compound under various experimental conditions.

Table 1: Quantum Yield of this compound

| Quantum Yield (Φ) | Experimental Conditions | Reference |

| 0.93 | Methanol solution, compared to fluorescein | [6] |

| 0.48 | Conjugated to Bovine Serum Albumin (BSA) | [6] |

| ~0.95 | For the di-anionic form of fluorescein in 0.1 M NaOH | [5][6] |

| 0.2 - 0.8 | For fluorescein over a pH range of 6 to 8 | [4] |

Table 2: Molar Extinction Coefficient of this compound

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Experimental Conditions | Reference |

| 83,000 | 493 | DMSO | [7] |

| >72,000 | 493 | T&S Buffer, pH 9 | [8] |

| 76,900 | ~490 | Aqueous solution, pH > 8.0 (di-anionic form) | [5] |

| 12,134 | 284 | 0.1 M NaOH | [9] |

| 43,060 | 239 | 0.1 M NaOH | [9] |

Table 3: Spectral Properties of this compound

| Property | Wavelength (nm) | Experimental Conditions | Reference(s) |

| Excitation Maximum (λex) | 492 | 0.1 M Tris pH 8.0 | |

| 493 | DMSO | [7] | |

| 495 | Not specified | [1] | |

| 465 and 490 | Physiological pH range of 6-7.4 | [10] | |

| Emission Maximum (λem) | 517 | 0.1 M Tris pH 8.0 | |

| 517 | DMSO | [7] | |

| 517 | Not specified | [1] | |

| 515 | Physiological pH range of 6-7.4 | [10] |

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is paramount for reliable downstream applications. The following sections detail the methodologies for these key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a basic aqueous buffer (e.g., 0.1 M NaOH), to create a concentrated stock solution.

-

Preparation of Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Spectrophotometric Measurement:

-

Use a calibrated spectrophotometer.

-

Use a matched pair of cuvettes, one for the blank (solvent/buffer) and one for the sample.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is typically around 492 nm for this compound.

-

-

Data Analysis:

-

Plot the measured absorbance at λmax against the corresponding molar concentration.

-

Perform a linear regression analysis on the data points.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the molar concentration), the slope of the resulting line is equal to the molar extinction coefficient (assuming a 1 cm path length).

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Selection of a Quantum Yield Standard: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice.[6]

-

Preparation of Sample and Standard Solutions:

-

Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.

-

-

Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

-

Fluorescence Measurements:

-

Use a spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

-

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for labeling a biomolecule with this compound and the logical relationship of its pH-dependent spectral properties.

References

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 8. empbiotech.com [empbiotech.com]

- 9. This compound Dye content 90 72088-94-9 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility of 5(6)-Carboxyfluorescein for Researchers and Drug Development Professionals

An in-depth examination of the solubility characteristics of the fluorescent probe 5(6)-Carboxyfluorescein, providing researchers, scientists, and drug development professionals with essential data and standardized protocols for its effective use in experimental settings.

Introduction

This compound, a mixture of 5- and 6-carboxy isomers of fluorescein, is a widely utilized fluorescent dye in various life science applications. Its utility in labeling biomolecules, serving as a pH indicator, and acting as a tracer in cell permeability studies is well-documented. However, a thorough understanding of its solubility in different solvent systems is critical for the successful design and execution of experiments, ensuring reproducibility and accuracy of results. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and a practical workflow for its common application in protein labeling.

Data Presentation: Solubility of this compound

The solubility of this compound is significantly influenced by the solvent system. Generally, it exhibits good solubility in polar organic solvents and is sparingly soluble in aqueous buffers. The data compiled from various technical datasheets is summarized below for easy comparison.

| Solvent System | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 0.5 - 58.33 |

| Ethanol | 5 |

| Dimethylformamide (DMF) | 1 |

| 1:1 Ethanol:PBS (pH 7.2) | 0.5 |

| Water | Sparingly soluble to soluble at pH > 6 |

| 0.1 M NaOH | 9.80 - 10.20 |

Note: The wide range in reported DMSO solubility may be attributed to different experimental conditions, such as the use of ultrasonic agitation to enhance dissolution.

Experimental Protocols

I. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely recognized OECD Test Guideline 105 for determining water solubility, specifically the Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of this compound in an aqueous buffer at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preliminary Test: To estimate the approximate solubility and time to reach equilibrium, a preliminary test is recommended. Add an excess amount of this compound to a known volume of the aqueous buffer in a flask.

-

Equilibration: Place the flask in a constant temperature shaker (e.g., 25°C) and agitate. Periodically sample the supernatant (after allowing solids to settle) and measure the concentration of the dissolved dye. Equilibrium is reached when the concentration no longer increases over time.

-

Definitive Test:

-

Prepare at least three flasks, each containing a known volume of the aqueous buffer.

-

Add an excess amount of this compound to each flask, ensuring a sufficient amount of undissolved solid remains at equilibrium.

-

Seal the flasks and place them in the constant temperature shaker. Agitate for a period determined from the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant.

-

To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter that does not absorb the dye.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate or supernatant using a pre-validated analytical method. For UV-Vis spectrophotometry, a calibration curve of known concentrations should be prepared.

-

-

Data Reporting: The solubility is reported as the average concentration from the replicate flasks in mg/mL or mol/L at the specified temperature.

II. Protocol for Protein Labeling with this compound

This protocol describes a general procedure for the covalent labeling of proteins (e.g., antibodies, bovine serum albumin) with this compound. The carboxyl group of the dye is activated to react with primary amines on the protein.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of Activated Dye:

-

Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

-

In a separate vial, weigh out EDC and NHS.

-

Slowly add the this compound stock solution to the EDC/NHS mixture.

-

Allow the reaction to proceed for approximately 1 hour at room temperature to form the NHS ester of carboxyfluorescein.

-

-

Protein Conjugation:

-

Dissolve the protein to be labeled in the reaction buffer.

-

Slowly add the activated dye solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous mixing.

-

-

Reaction Termination:

-

Add the quenching solution to the reaction mixture to inactivate any unreacted NHS ester.

-

Incubate for an additional hour at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column. The larger protein-dye conjugate will elute first.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for the fluorescein).

-

Mandatory Visualization

Caption: Workflow for covalent labeling of proteins with this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

5(6)-Carboxyfluorescein: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of 5(6)-Carboxyfluorescein for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (5(6)-FAM), a widely used fluorescent dye in biological research. This document details its fundamental properties, provides structured data for easy reference, and outlines key experimental protocols for its application in labeling and cell-based assays.

Core Properties and Data

This compound is a mixture of two isomeric compounds, 5-carboxyfluorescein and 6-carboxyfluorescein. It is a highly versatile fluorescent probe known for its bright green fluorescence and utility in conjugating to various biomolecules.

| Property | Value | Reference |

| CAS Number | 72088-94-9 | [1][2][3] |

| Molecular Weight | 376.32 g/mol | [1][3] |

| Molecular Formula | C₂₁H₁₂O₇ | [1][3] |

| Excitation Wavelength (λex) | ~492 nm | [2] |

| Emission Wavelength (λem) | ~514 nm | [2] |

| Appearance | Yellow to orange powder | |

| Solubility | Soluble in aqueous solutions with pH > 6, DMF, and DMSO. | [2][3] |

Applications in Research

This compound is extensively used for the fluorescent labeling of peptides, proteins, and nucleotides.[3] Its carboxyl group allows for covalent conjugation to primary amines on target molecules, forming stable amide bonds. This makes it an invaluable tool for a variety of applications, including:

-

Flow Cytometry: Tracking and sorting of labeled cells.

-

Fluorescence Microscopy: Visualization of labeled biomolecules within cells and tissues.

-

Immunoassays: Detection of antigens and antibodies.

-

Oligonucleotide Labeling: Synthesis of fluorescent probes for nucleic acid detection.[1]

-

Cell Proliferation and Viability Assays: As a precursor to cell-permeant dyes like Carboxyfluorescein diacetate succinimidyl ester (CFSE).

-

Cell Permeability Assays: As a membrane-impermeant tracer to assess the integrity of cell monolayers.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Peptide Labeling with this compound

This protocol describes the covalent coupling of this compound to a peptide via its primary amine groups.

Materials:

-

This compound

-

Peptide with a free primary amine (e.g., N-terminus or lysine side chain)

-

Coupling agents (e.g., HATU, HBTU)

-

Tertiary base (e.g., DIEA, NMM)

-

Anhydrous Dimethylformamide (DMF)

-

Solid-phase synthesis resin (if applicable)

-

Cleavage and deprotection reagents (e.g., Trifluoroacetic acid cocktail)

-

HPLC for purification

Procedure:

-

Activation of Carboxyfluorescein: Dissolve this compound in anhydrous DMF. Add the coupling agent (e.g., HATU) and a tertiary base (e.g., DIEA) to the solution. Allow the mixture to react for 15-30 minutes at room temperature to form the active ester.

-

Coupling to Peptide:

-

On-Resin Labeling: Add the activated carboxyfluorescein solution to the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

-

Solution-Phase Labeling: Add the activated carboxyfluorescein solution to the peptide dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3). Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Cleavage and Deprotection (for on-resin labeling): After the coupling is complete, wash the resin thoroughly with DMF and dichloromethane. Cleave the labeled peptide from the resin and remove protecting groups using a standard TFA cleavage cocktail.

-

Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Caption: Workflow for labeling a peptide with this compound.

Cell Permeability Assay using Caco-2 Monolayers

This protocol outlines the use of this compound as a membrane-impermeant tracer to assess the integrity of Caco-2 cell monolayers, a common in vitro model for the intestinal barrier.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer Yellow (as a control for paracellular transport)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture them for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity Check: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed tight junction barrier.

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

-

Prepare a dosing solution of this compound in HBSS.

-

Apical to Basolateral Permeability (A-B): Add the this compound dosing solution to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber.

-

-

Quantification: Measure the fluorescence of the samples collected from the basolateral chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of this compound across the Caco-2 monolayer. A low Papp value for this compound confirms the integrity of the cell monolayer.

Caption: Workflow of a Caco-2 cell permeability assay using this compound.

References

An In-depth Technical Guide to the Isomers of Carboxyfluorescein: 5-FAM vs. 6-FAM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein, commonly known as FAM, is a widely utilized fluorescent dye in biological research and drug discovery. Its popularity stems from its high quantum yield, good water solubility, and a spectral profile compatible with standard fluorescence detection instrumentation.[1][2] FAM is commercially available as two distinct regioisomers, 5-carboxyfluorescein (5-FAM) and 6-carboxyfluorescein (6-FAM), or as a mixture of the two (5(6)-FAM).[3] These isomers differ only in the point of attachment of the carboxyl group to the bottom phenyl ring, a seemingly minor structural variance that can influence their physicochemical properties and, consequently, their performance in various applications.[4]

This technical guide provides a comprehensive comparison of 5-FAM and 6-FAM, offering a detailed examination of their synthesis, purification, spectral properties, and applications. It is designed to equip researchers with the knowledge to make informed decisions when selecting the appropriate isomer for their specific experimental needs.

Physicochemical and Spectral Properties

While both 5-FAM and 6-FAM exhibit similar spectral characteristics, subtle differences in their quantum yield and pKa can be observed. The fluorescence of carboxyfluorescein is pH-dependent, with fluorescence increasing in the physiological pH range. The mixed isomer 5(6)-FAM is reported to have a pKa of 6.5.[5][6]

Below is a summary of the key quantitative data for 5-FAM and 6-FAM. It is important to note that these values can be influenced by the solvent, pH, and conjugation state.

| Property | 5-FAM | 6-FAM | 5(6)-FAM (Mixture) |

| Molecular Weight | 376.32 g/mol | 376.32 g/mol | 376.32 g/mol |

| Excitation Maximum (λex) | ~492 nm[7] | ~495 nm[7] | ~492 nm[8] |

| Emission Maximum (λem) | ~514 nm[7] | ~519 nm[7] | ~514-517 nm[8] |

| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ (at pH 9)[6] | ~83,000 cm⁻¹M⁻¹ (at pH 7.5)[9] | ~82,000 cm⁻¹M⁻¹ (at pH 9)[6] |

| Quantum Yield (Φ) | 0.83[10] | Not explicitly stated for monomer in same context | 0.93 (unconjugated)[3], 0.48 (conjugated to BSA)[3] |

| Fluorescence Lifetime (τ) | 4.28 ns (in buffer, pH 8.5)[11] | 4.17 ns (in buffer, pH 8.5)[11] | Not explicitly stated |

| pKa | Not explicitly stated | Not explicitly stated | ~6.5[5][6] |

Synthesis and Purification of 5-FAM and 6-FAM Isomers

The synthesis of carboxyfluorescein typically results in a mixture of the 5- and 6-isomers. Separation of these isomers is crucial for applications requiring high purity.

Synthesis Workflow

Experimental Protocol: Synthesis and Separation

This protocol is adapted from a method involving condensation and fractional crystallization.

Materials:

-

Resorcinol

-

4-Carboxyphthalic anhydride

-

Methanesulfonic acid

-

Methanol

-

Hexane

-

Ethanol

-

Ice

Procedure:

-

Condensation:

-

Dissolve resorcinol (2 equivalents) and 4-carboxyphthalic anhydride (1 equivalent) in methanesulfonic acid.

-

Heat the mixture, for example at 85°C, for several hours to facilitate the condensation reaction.

-

After cooling, pour the reaction mixture into ice water to precipitate the crude mixture of 5- and 6-carboxyfluorescein.

-

Collect the precipitate by filtration and dry thoroughly.

-

-

Fractional Crystallization:

-

Dissolve the crude FAM mixture in a minimal amount of a hot solvent system, such as methanol-hexane or ethanol-hexane.

-

Allow the solution to cool slowly to induce crystallization. The two isomers will have different solubilities, leading to the preferential crystallization of one isomer.

-

Collect the crystals of the first isomer by filtration.

-

The mother liquor will be enriched with the other isomer. Evaporate the solvent from the mother liquor and recrystallize the residue from a different solvent system (e.g., ethanol-hexane if methanol-hexane was used first) to isolate the second isomer.

-

Repeat the recrystallization steps as necessary to achieve the desired purity of each isomer.

-

Bioconjugation

Both 5-FAM and 6-FAM can be chemically activated, most commonly as N-hydroxysuccinimide (NHS) esters, to react with primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This forms a stable amide bond.

General Bioconjugation Workflow

Experimental Protocol: Protein Labeling with FAM-NHS Ester

Materials:

-

Protein or peptide to be labeled (in an amine-free buffer, e.g., PBS)

-

5-FAM NHS ester or 6-FAM NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the FAM-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.

-

Add a calculated molar excess of the FAM-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

-

-

Purification:

-

Separate the FAM-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visually identifiable by its color.

-

Purification of FAM-Labeled Biomolecules by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for purifying FAM-labeled biomolecules and can also be used to separate the 5-FAM and 6-FAM conjugated forms.

HPLC Purification Workflow

Experimental Protocol: HPLC Purification of FAM-Labeled Oligonucleotides

This protocol is suitable for the purification of FAM-labeled oligonucleotides and can be adapted for peptides.

Materials:

-

Crude FAM-labeled oligonucleotide

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Reverse-phase C18 HPLC column

Procedure:

-

Sample Preparation:

-

Dissolve the crude FAM-labeled oligonucleotide in Mobile Phase A.

-

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

-

Monitor the elution profile using a UV detector (at 260 nm for the oligonucleotide and ~495 nm for the FAM dye) and a fluorescence detector (excitation ~495 nm, emission ~520 nm).

-

-

Fraction Collection and Processing:

-

Collect the fractions corresponding to the main peak of the FAM-labeled product.

-

The collected fractions can be lyophilized to remove the volatile TEAA buffer and acetonitrile.

-

Applications in Research and Drug Discovery

Both 5-FAM and 6-FAM are extensively used in a variety of fluorescence-based assays.

Fluorescence Polarization (FP) Assays

FP assays are used to study molecular interactions in solution.[12][13] A small, FAM-labeled molecule (tracer) has a low polarization value. Upon binding to a larger molecule, its tumbling slows, and the polarization value increases.

Materials:

-

FAM-labeled tracer (ligand)

-

Target protein

-

Unlabeled competitor compounds

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

In a microplate, add the assay buffer.

-

Add a fixed concentration of the FAM-labeled tracer to all wells.

-

Add a fixed concentration of the target protein to all wells except for the "no protein" control.

-

Add varying concentrations of the unlabeled competitor compounds to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

Calculate the change in polarization as a function of the competitor concentration to determine the inhibitor's potency (e.g., IC50).

-

Flow Cytometry

FAM-conjugated antibodies are widely used in flow cytometry to identify and quantify specific cell populations.[14]

Materials:

-

Cell suspension

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% saponin)

-

FAM-conjugated primary antibody

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL.

-

-

Fixation:

-

Fix the cells by incubating with fixation buffer for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Permeabilization and Staining:

-

Permeabilize the cells by resuspending them in permeabilization buffer.

-

Add the FAM-conjugated antibody at the predetermined optimal concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Washing and Analysis:

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in flow cytometry staining buffer.

-

Analyze the cells on a flow cytometer using the appropriate laser and filter set for FAM detection.

-

Fluorescence Microscopy

FAM-labeled probes, such as antibodies or oligonucleotides, are used to visualize the localization of specific targets within fixed or live cells.

Materials:

-

Cells grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody

-

FAM-conjugated secondary antibody

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Rinse cells grown on coverslips with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the FAM-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslip onto a microscope slide using antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for FAM.

-

Conclusion

The choice between 5-FAM and 6-FAM may be critical for certain applications. While their spectral properties are very similar, differences in their synthesis, purification, and potentially their interaction with biomolecules warrant careful consideration. For most standard applications, a mixture of 5(6)-FAM may be sufficient and more cost-effective. However, for applications requiring high purity and reproducibility, such as in the development of clinical diagnostics or for detailed structural studies, the use of a single, purified isomer is recommended. This guide provides the foundational knowledge and protocols to enable researchers to effectively utilize both 5-FAM and 6-FAM in their scientific endeavors.

References

- 1. idtdna.com [idtdna.com]

- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 4. biomers.net | Modifications : Fam (6-Isomer) - biomers.net Oligonucleotides [biomers.net]

- 5. biotium.com [biotium.com]

- 6. 5-(And-6)-Carboxyfluorescein - Biotium [bioscience.co.uk]

- 7. biotium.com [biotium.com]

- 8. caymanchem.com [caymanchem.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Flow Cytometry Protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Spectral Properties of 5(6)-Carboxyfluorescein

For Researchers, Scientists, and Drug Development Professionals

5(6)-Carboxyfluorescein, commonly known as FAM, is a widely utilized fluorescent dye that exists as a mixture of two structural isomers, 5-carboxyfluorescein and 6-carboxyfluorescein.[1] Renowned for its bright green fluorescence and high quantum yield, it is a staple in various biological and chemical applications, including the labeling of peptides, proteins, and oligonucleotides.[2] Its excitation maximum is well-matched to the common 488 nm spectral line of argon-ion lasers, further enhancing its utility in fluorescence microscopy, flow cytometry, and in-vitro assays.[2][3] This guide provides a detailed overview of its core spectral properties, the significant influence of environmental pH, and standardized protocols for its experimental use.

Core Spectral Properties

The fundamental spectral characteristics of this compound are pivotal for its application. These properties, including its excitation and emission wavelengths, molar extinction coefficient, and quantum yield, are summarized below. It is important to note that these values can be influenced by solvent and pH conditions.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~492-493 nm | In 0.1 M Tris, pH 8.0 or 0.01N NaOH[2][4][5] |

| Emission Maximum (λem) | ~515-517 nm | In 0.1 M Tris, pH 8.0[4][6] |

| Molar Extinction Coefficient (ε) | ≥72,000 - 83,000 L·mol⁻¹·cm⁻¹ | At ~492 nm in basic conditions (e.g., 0.01N NaOH or pH 9)[2][5][6] |

| Quantum Yield (Φ) | ~0.93 | Similar to fluorescein[7] |

| pKa | ~6.5 | [8] |

The Critical Influence of pH

A defining characteristic of this compound is the pH-dependent nature of its fluorescence.[4] The fluorescence intensity increases significantly with rising pH, particularly within the physiological range of 6.0 to 7.4.[4][9] This sensitivity is attributed to the equilibrium between different ionic forms of the xanthene moiety, which constitutes the fluorophore. At lower pH values, the molecule exists predominantly in a non-fluorescent or weakly fluorescent lactone form. As the pH increases above its pKa of approximately 6.5, it transitions to the highly fluorescent dianionic form, leading to a marked increase in emission intensity.[7][8] This property makes this compound an excellent indicator for measuring pH in various biological contexts.[8]

Experimental Protocols

Accurate measurement of the spectral properties of this compound requires careful sample preparation and standardized instrumentation settings.

Methodology for Fluorescence Spectroscopy

This protocol outlines the steps for determining the excitation and emission spectra and assessing pH sensitivity.

1. Reagent and Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like Dimethyl sulfoxide (DMSO) or ethanol.[1][6][10] this compound is soluble in DMSO at approximately 0.5 mg/mL and in ethanol at 5 mg/mL.[10] Store the stock solution protected from light.[2]

-

Working Solutions: Prepare dilute working solutions (typically in the micromolar to nanomolar range) by diluting the stock solution into the desired aqueous buffer (e.g., 10 mM phosphate buffer).[7] For pH studies, prepare a series of buffers across a pH range (e.g., pH 2.0 to 11.0).[7] The final absorbance of the working solution at the excitation maximum should be below 0.1 to avoid inner filter effects.[7]

-

pH Measurement: Accurately measure and record the pH of each buffer solution using a calibrated pH meter.[7]

2. Instrumentation and Data Acquisition:

-

Spectrofluorometer: Use a calibrated spectrofluorometer equipped with a xenon arc lamp as the light source.[7]

-

Cuvette: Use a 1-cm pathlength quartz cuvette for all measurements.[7]

-

Emission Spectrum:

-

Set the excitation wavelength to the known maximum (~492 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm) to find the emission maximum.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the determined maximum (~517 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) to determine the excitation maximum.

-

-

Data Recording: Record the fluorescence intensity at each wavelength. For pH studies, repeat the spectral measurements for the sample in each buffer of varying pH.[7]

3. Data Analysis:

-

Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

-

For pH sensitivity analysis, plot the fluorescence intensity at the emission maximum against the corresponding pH of the buffer.

References

- 1. This compound | 72088-94-9 [chemicalbook.com]

- 2. empbiotech.com [empbiotech.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to the Lactone and Quinoid Forms of Fluorescein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the structural and functional interplay between the lactone and quinoid forms of fluorescein, a cornerstone fluorophore in biomedical research and diagnostics. Understanding this dynamic equilibrium is critical for the effective design and application of fluorescein-based probes and drug delivery systems.

Introduction: The Structural Dichotomy of Fluorescein

Fluorescein is a synthetic organic dye renowned for its intense green fluorescence.[] Its utility, however, is governed by a complex, pH-dependent equilibrium between several prototropic forms.[2][3] The two most significant neutral tautomers are the colorless, non-fluorescent lactone form and the colored, fluorescent quinoid form.[][4] The transition between these states is the fundamental principle behind fluorescein's use as a pH indicator and the basis for "switch-on" fluorescent probes.[5][6]

In acidic to neutral conditions, the equilibrium favors the closed-ring lactone structure. As the pH increases, the molecule undergoes a structural rearrangement to the open-ring quinoid form, which is then deprotonated to form the highly fluorescent monoanion and dianion species.[3][5][7]

The Lactone-Quinoid Equilibrium: A pH-Driven Transformation

The core of fluorescein's functionality lies in the equilibrium between its different structural forms. In aqueous solution, fluorescein can exist in at least seven prototropic forms, but the key transition for many applications is the pH-mediated conversion from the lactone to the quinoid structure, which opens the path to the fluorescent anionic species.[8][9]

The neutral form of fluorescein in aqueous solution is a mixture of three tautomers: the lactone (approximately 70%), the zwitterion (15%), and the quinoid (15%).[8][9][10] The colorless lactone form does not significantly absorb visible light.[4] Conversely, the quinoid structure possesses an extended conjugated system, enabling strong absorption of blue light and subsequent emission of green fluorescence.[]

The diagram below illustrates the pH-dependent equilibria of fluorescein, highlighting the transition from the non-fluorescent lactone to the highly fluorescent dianion.

References

- 2. researchgate.net [researchgate.net]

- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectral properties of the prototropic forms of fluorescein in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectral properties of the prototropic forms of fluorescein in aqueous solution | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for 5(6)-Carboxyfluorescein NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with 5(6)-Carboxyfluorescein, N-hydroxysuccinimidyl ester (5(6)-FAM, SE). This amine-reactive fluorescent dye is widely used to create fluorescently tagged proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction

This compound (FAM) is a popular green fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1][2] This process, known as bioconjugation, yields a protein-dye conjugate that retains the biological activity of the protein while gaining the fluorescent properties of the dye. FAM-labeled proteins can be excited at approximately 495 nm and exhibit a maximum emission at around 520 nm.[3][4] Compared to fluorescein isothiocyanate (FITC), FAM succinimidyl esters form more stable carboxamide bonds, making them a preferred choice for many bioconjugation applications.[5]

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Chemical reaction of 5(6)-FAM, SE with a primary amine on a protein.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling proteins with 5(6)-FAM, SE.

Materials and Reagents

-

Protein of interest (at a concentration of 2-10 mg/mL)[4]

-

This compound, N-hydroxysuccinimidyl ester (5(6)-FAM, SE)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][6]

-

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.5[2][7]

-

Purification column (e.g., gel filtration, dialysis)

-

Spectrophotometer or fluorometer

Important: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS esters as they will compete for reaction with the dye.[1][8]

Experimental Workflow

Caption: Workflow for protein labeling with 5(6)-FAM, SE.

Detailed Protocol

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Add the FAM-NHS ester stock solution to the protein solution. A molar excess of the dye is required to drive the reaction. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein for antibodies.[1][3] The optimal ratio may need to be determined empirically for other proteins.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.[2][6]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis. The yellow-green color of the free dye will visually separate from the labeled protein during column chromatography.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for FAM).

-

The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

The concentration of the dye can be calculated from its absorbance at 494 nm.

-

The DOL is the molar ratio of the dye to the protein. An effective labeling generally results in a DOL between 2 and 6 for antibodies.[3]

-

-

Functional Analysis: It is crucial to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed through relevant functional assays, such as ELISA or binding assays.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the 5(6)-FAM, SE protein labeling protocol.

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can reduce labeling efficiency.[4] |

| Dye Stock Solution | 10 mg/mL in anhydrous DMSO/DMF | Prepare fresh before each use.[3] |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines.[8] |

| pH of Reaction | 8.0 - 9.5 | NHS esters react efficiently with unprotonated primary amines.[7] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 (for IgG) | May require optimization for other proteins.[1] |

| Incubation Time | 1 hour | Longer times may not significantly increase labeling. |

| Incubation Temperature | Room Temperature | |

| Excitation Wavelength | ~495 nm | [3] |

| Emission Wavelength | ~520 nm | [3] |

| Optimal Degree of Labeling | 2 - 6 (for IgG) | Over-labeling can lead to protein precipitation and loss of function.[3] |

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a preservative such as 0.1% sodium azide and store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[3][9] The presence of a carrier protein like 0.1% Bovine Serum Albumin (BSA) can also help stabilize the conjugate.[3]

Troubleshooting

-

Low Degree of Labeling:

-

Ensure the protein buffer is free of primary amines.

-

Increase the molar excess of the dye.

-

Confirm the protein concentration is within the optimal range.

-

Check the reactivity of the FAM-NHS ester; it is susceptible to hydrolysis.

-

-

Protein Precipitation:

-

This may indicate over-labeling. Reduce the molar ratio of dye to protein.

-

-

Loss of Protein Activity:

-

Reduce the degree of labeling.

-

Confirm that the pH and buffer conditions during labeling are not denaturing the protein.

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]

- 6. 5(6)-FAM SE | TargetMol [targetmol.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Labeling Oligonucleotides with 5(6)-Carboxyfluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are widely used as probes for detecting specific nucleic acid sequences in a variety of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarray analysis. 5(6)-Carboxyfluorescein is a commonly used fluorescent dye for labeling oligonucleotides due to its high quantum yield, good water solubility, and excitation/emission spectra compatible with standard fluorescence detection instrumentation.[1][2][3]

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with this compound-NHS ester. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond between the dye and a primary amine on the oligonucleotide.[4][5]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary aliphatic amine on the NHS ester of this compound. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using an amino-modifier phosphoramidite. The reaction proceeds efficiently in a slightly alkaline buffer (pH 8.0-9.0), leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[4][5]

Quantitative Data Summary

The efficiency and yield of the labeling reaction and subsequent purification can vary depending on the specific oligonucleotide sequence, the quality of the reagents, and the purification method employed. The following table summarizes typical quantitative data associated with this protocol.

| Parameter | Typical Value/Range | Notes |

| Oligonucleotide Scale | 0.2 - 1.0 µmol | The protocol can be scaled up or down as needed. |

| Molar Excess of this compound-NHS Ester | 5 - 20 equivalents | A molar excess of the dye is used to drive the reaction to completion.[4] |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by HPLC. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Expected Labeling Efficiency | > 90% | As determined by HPLC or mass spectrometry. |

| Purification Yield (Post-HPLC) | 30 - 60% | Yields for modified oligonucleotides are typically lower than for unmodified ones.[1][6] |

| Final Purity of Labeled Oligonucleotide | > 95% | Purity is assessed by analytical HPLC and/or mass spectrometry.[4] |

Experimental Protocols

Materials and Reagents

-

Amine-modified oligonucleotide (desalted or purified)

-

This compound, N-hydroxysuccinimide ester (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5) or 0.1 M Sodium Borate Buffer (pH 8.5)

-

Nuclease-free water

-

3 M Sodium Acetate, pH 5.2

-

Cold absolute ethanol (-20°C)

-

70% Ethanol (-20°C)

-

Microcentrifuge tubes

-

Pipettes and nuclease-free tips

-

Vortex mixer

-

Centrifuge

Protocol 1: Labeling of Amine-Modified Oligonucleotide

This protocol describes the labeling of a 0.2 µmole synthesis of an amine-modified oligonucleotide.

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate Buffer (pH 8.5).[4]

-

Vortex briefly to ensure complete dissolution.

-

-

Prepare the this compound-NHS Ester Solution:

-

Immediately before use, dissolve 5-10 equivalents of this compound-NHS ester in 25 µL of anhydrous DMF or DMSO.[4] For a 0.2 µmole oligo, this corresponds to approximately 0.5-1.0 mg of the dye.

-

Vortex until the dye is completely dissolved. The solution should be a clear, yellow-orange color.

-

-

Perform the Labeling Reaction:

-

Add the this compound-NHS ester solution to the oligonucleotide solution.

-

Vortex the reaction mixture gently.

-

Incubate the reaction for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended.

-

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications. A combination of ethanol precipitation and HPLC is recommended for high purity.

2.1 Ethanol Precipitation (Initial Cleanup)

-

Precipitate the Oligonucleotide:

-

To the labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate (e.g., 52.5 µL).

-

Add 3 volumes of cold absolute ethanol (e.g., 1.7 mL).

-

Vortex well and incubate at -20°C for at least 30 minutes.

-

-

Pellet the Oligonucleotide:

-

Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the unreacted dye.

-

-

Wash the Pellet:

-

Add 500 µL of cold 70% ethanol to the pellet.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant.

-

-

Dry and Resuspend the Pellet:

-

Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.

-

Resuspend the pellet in a suitable volume of nuclease-free water (e.g., 100-200 µL).

-

2.2 High-Performance Liquid Chromatography (HPLC) Purification (Final Polishing)

For applications requiring high purity, purification by reverse-phase HPLC is recommended.

-

HPLC System and Column:

-

Use a reverse-phase C18 column.

-

The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M Triethylammonium Acetate, TEAA) and an organic solvent (e.g., acetonitrile).

-

-

Purification Method:

-

Equilibrate the column with a low percentage of the organic solvent.

-

Inject the resuspended oligonucleotide from the ethanol precipitation step.

-

Elute the oligonucleotide using a linear gradient of increasing organic solvent concentration. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the fluorescein dye.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~495 nm (for fluorescein).

-

-

Collection and Desalting:

-

Collect the fractions corresponding to the labeled oligonucleotide peak.

-

Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.

-

-

Quantification and Storage:

-

Determine the concentration of the purified, labeled oligonucleotide by measuring its absorbance at 260 nm.

-

Store the labeled oligonucleotide at -20°C in the dark.

-

Visualization of Experimental Workflow and Application

Experimental Workflow: Oligonucleotide Labeling and Purification

The following diagram illustrates the key steps in the labeling and purification process.

Caption: Workflow for labeling and purification of oligonucleotides.

Application: Visualization of a Target mRNA in a Signaling Pathway using FISH

Fluorescein-labeled oligonucleotides are frequently used as probes in Fluorescence In Situ Hybridization (FISH) to visualize the expression and localization of specific mRNAs within cells. This allows researchers to study how signaling pathways regulate gene expression. The diagram below outlines a general workflow for this application.

Caption: General workflow for mRNA detection using FISH.

Conclusion

The protocol described provides a reliable method for labeling oligonucleotides with this compound. The resulting fluorescently labeled oligonucleotides are valuable reagents for a wide range of molecular biology techniques, enabling sensitive and specific detection of nucleic acids. Proper purification of the labeled oligonucleotide is critical for obtaining accurate and reproducible results in downstream applications such as the visualization of gene expression within cellular signaling pathways.

References

- 1. Purification & Yield [eurofinsgenomics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. empbiotech.com [empbiotech.com]

- 4. Highly parallel oligonucleotide purification and functionalization using reversible chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

Application Notes and Protocols for 5(6)-Carboxyfluorescein in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing 5(6)-Carboxyfluorescein (CF) and its diacetate succinimidyl ester derivative for assessing cell viability. The primary application discussed is the widely used cell proliferation assay using this compound diacetate succinimidyl ester (CFDA-SE), which offers a powerful method to track cell divisions and infer cell viability and cytostatic effects over time. Additionally, the use of carboxyfluorescein diacetate (CFDA) as a direct indicator of cell viability based on enzymatic activity and membrane integrity is covered.

Introduction

This compound and its derivatives are valuable fluorescent probes for assessing cellular functions. For cell viability, the most common probe is this compound diacetate succinimidyl ester (CFDA-SE), often referred to as CFSE. This cell-permeable compound provides a robust method for tracking cell proliferation, a key indicator of cell health and viability.[1][2][3] Upon entering a live cell, intracellular esterases cleave the acetate groups from CFDA-SE, yielding the fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE).[4][5][6] This fluorescent product then covalently binds to intracellular proteins via its succinimidyl ester group, ensuring its retention within the cell.[2][4][5] As cells divide, the fluorescent label is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each cell division.[2][4][5] This allows for the quantitative analysis of cell proliferation by flow cytometry.

The fundamental principle of this assay as a viability indicator lies in the requirement of two key cellular functions for a cell to become fluorescent: active intracellular esterases and an intact cell membrane to retain the fluorescent product.[6][7][8] Therefore, non-viable cells with inactive enzymes or compromised membranes will not fluoresce.[6]

Principle of the Assay

The mechanism of CFDA-SE for cell proliferation and viability assays involves a two-step intracellular activation process.

-

Cellular Uptake and Activation : The non-fluorescent and cell-permeable CFDA-SE readily crosses the plasma membrane of both live and dead cells. Inside live cells, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the highly fluorescent and cell-impermeable carboxyfluorescein succinimidyl ester (CFSE).[4][5][9]

-

Covalent Labeling and Retention : The succinimidyl ester group of CFSE reacts with primary amines on intracellular proteins, forming stable covalent bonds.[2][4][5] This ensures that the fluorescent probe is well-retained within the cytoplasm of viable cells for extended periods.

-

Proliferation Tracking : With each cell division, the total fluorescence is halved between the two daughter cells. This allows for the tracking of multiple generations of cell division through flow cytometry, where distinct peaks of decreasing fluorescence intensity represent successive generations.[2][5][9]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Source |

| CFDA-SE Stock Solution Concentration | 2 mM - 10 mM in anhydrous DMSO | [1][10][11] |

| Final CFDA-SE Labeling Concentration | 0.5 µM - 10 µM | [4][10] |

| Cell Concentration for Labeling | 1 x 10⁶ cells/mL to 5 x 10⁷ cells/mL | [10] |

| Incubation Time for Labeling | 5 - 20 minutes | [1][4][10] |

| Incubation Temperature | 37°C or Room Temperature | [1][4][10] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay using CFDA-SE for Suspension Cells

Materials:

-

This compound diacetate succinimidyl ester (CFDA-SE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Suspension cells of interest

-

Flow cytometer

Procedure:

-

Preparation of CFDA-SE Stock Solution: